molecular formula C14H12O5S B7459875 4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid

4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B7459875
M. Wt: 292.31 g/mol
InChI Key: RQLQXXCJYNOMQI-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid, also known as Methylsulfonylphenylacetic acid (MSPA), is a synthetic compound with potential therapeutic applications. MSPA is a sulfone-containing molecule, which has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. The purpose of

Mechanism of Action

The exact mechanism of action of MSPA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MSPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
MSPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to possess antioxidant properties. MSPA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, MSPA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

MSPA has several advantages for lab experiments. It is a synthetic compound and can be easily obtained in high purity and yield. MSPA has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. However, there are limitations to the use of MSPA in lab experiments. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems.

Future Directions

There are several future directions for the study of MSPA. One potential application of MSPA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of MSPA and its effects on different physiological systems. MSPA may also have potential applications in the field of drug discovery, as it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to explore the potential therapeutic applications of MSPA.
Conclusion:
In conclusion, MSPA is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems. MSPA has several advantages for lab experiments, including its synthetic nature and high purity and yield. However, further research is needed to explore the potential therapeutic applications of MSPA.

Synthesis Methods

MSPA can be synthesized by reacting 4-hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde with malonic acid in the presence of a base. The resulting product is then subjected to a decarboxylation reaction to obtain MSPA. This method has been reported to yield MSPA with high purity and yield.

Scientific Research Applications

MSPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-hydroxy-5-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLQXXCJYNOMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid

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